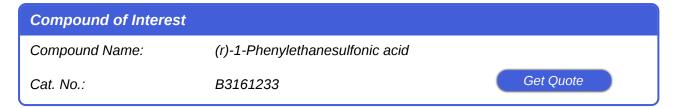


Spectroscopic Analysis of (R)-1-Phenylethanesulfonic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-1-phenylethanesulfonic acid**, a significant chiral building block and resolving agent in pharmaceutical development.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Introduction

(R)-1-Phenylethanesulfonic acid is a chiral organic compound with the molecular formula $C_8H_{10}O_3S$ and a molecular weight of 186.23 g/mol .[2] Its structure consists of a phenyl group and a sulfonic acid moiety attached to a chiral ethyl backbone. The enantiomeric purity of this and similar chiral compounds is critical in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Spectroscopic techniques are fundamental in confirming the structure, purity, and chiral integrity of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for **(R)-1-phenylethanesulfonic acid**.

Predicted ¹H NMR Data



Table 1: Predicted ¹H NMR Chemical Shifts for (R)-1-Phenylethanesulfonic acid

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-6'	7.60 - 7.80	m	-
H-3', H-4', H-5'	7.30 - 7.50	m	-
H-1	4.20 - 4.40	q	~7.0
H-2	1.60 - 1.80	d	~7.0
-SO₃H	10.0 - 12.0	br s	-

Note: Predicted data is based on computational models and analysis of structurally similar compounds. The broad singlet for the sulfonic acid proton is characteristic and its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **(R)-1-Phenylethanesulfonic acid**

Carbon	Chemical Shift (δ, ppm)
C-1' (ipso)	138 - 142
C-2', C-6'	128 - 130
C-3', C-5'	127 - 129
C-4'	130 - 133
C-1	60 - 65
C-2	20 - 25

Note: Predicted values are based on established increments for substituted aromatic and aliphatic systems.

Experimental Protocol for NMR Spectroscopy



A general procedure for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve 5-25 mg of (R)-1-phenylethanesulfonic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
 [3][4] Ensure the sample is fully dissolved to avoid peak broadening.[5]
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The solvent height should be approximately 4-5 cm.[3]
- Instrument Setup: Insert the sample into the NMR spectrometer.
- Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to enhance spectral resolution.[3]
- Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a greater number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.[3]
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Typical IR Absorption Data

Table 3: Typical IR Absorption Bands for (R)-1-Phenylethanesulfonic acid



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2990 - 2950	Medium	Aliphatic C-H stretch
3000 - 2500	Broad	O-H stretch (sulfonic acid)
1600, 1495, 1450	Medium-Weak	Aromatic C=C skeletal vibrations
1250 - 1120	Strong	Asymmetric S=O stretch
1080 - 1010	Strong	Symmetric S=O stretch
700 - 650	Strong	C-S stretch
770 - 730 & 710 - 690	Strong	Monosubstituted benzene C-H out-of-plane bend

Note: The sulfonic acid O-H stretch is typically very broad. The S=O stretching frequencies are characteristic and appear as strong absorptions.[6][7]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.[8]

- Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.[9]
- Sample Application: Place a small amount of solid (R)-1-phenylethanesulfonic acid directly onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.
- Data Acquisition: Collect the IR spectrum.
- Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Expected Mass Spectrometry Data

For a compound like **(R)-1-phenylethanesulfonic acid**, electrospray ionization (ESI) in negative ion mode is often effective.

Table 4: Expected m/z Values for (R)-1-Phenylethanesulfonic acid

m/z (Daltons)	lon	Comments
185.0272	[M-H] ⁻	Deprotonated molecule
105.0699	[C ₈ H ₉] ⁺	Loss of SO₃H (in positive mode)
91.0542	[C7H7]+	Tropylium ion (rearrangement and loss of CH ₃)
80.9642	[SO₃H]⁻	Sulfonic acid fragment

Note: The exact fragmentation pattern can vary depending on the ionization technique and collision energy. A common fragmentation pathway for aromatic sulfonates involves the loss of SO₂.[10][11]

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile compounds like sulfonic acids.

- Sample Preparation: Prepare a dilute solution of (R)-1-phenylethanesulfonic acid in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/water).
- Chromatographic Separation: Inject the sample into an LC system. For chiral analysis, a chiral stationary phase can be employed to separate enantiomers.

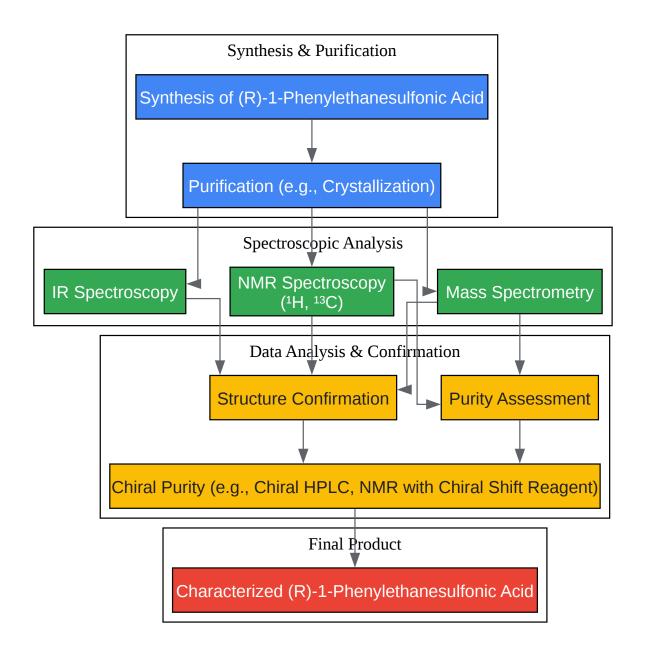


- Ionization: The eluent from the LC is directed into the mass spectrometer's ion source (e.g., ESI). The solvent is nebulized and ionized, creating charged analyte molecules.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),
 which separates them based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chiral compound like **(R)-1-phenylethanesulfonic acid**.





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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **(R)-1-phenylethanesulfonic acid**.

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